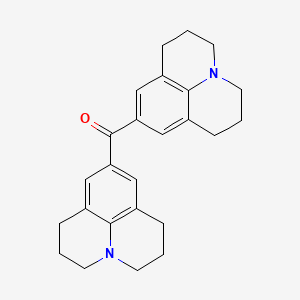
Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methanone: is a complex organic compound with the molecular formula C25H28N2O . It is known for its unique structure, which includes two tetrahydrobenzoquinolizine units connected by a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methanone typically involves the reaction of 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine with a suitable methanone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Bis-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanone group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives, while reduction could produce tetrahydroquinolizine derivatives .
Scientific Research Applications
Chemistry: In chemistry, bis-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery .
Industry: In industry, bis-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methanone may be used in the production of specialty chemicals and materials. Its properties could be exploited in the development of new polymers or as a component in advanced materials .
Mechanism of Action
The mechanism of action of bis-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Julolidine: A structurally related compound with similar chemical properties.
8-Hydroxyjulolidine: Another related compound with hydroxyl functional groups.
9-(2-Carboxy-2-cyanovinyl)julolidine: A derivative with additional functional groups that modify its reactivity.
Uniqueness: Bis-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methanone is unique due to its dual tetrahydrobenzoquinolizine units connected by a methanone group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
26050-81-7 |
|---|---|
Molecular Formula |
C25H28N2O |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
bis(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)methanone |
InChI |
InChI=1S/C25H28N2O/c28-25(21-13-17-5-1-9-26-10-2-6-18(14-21)23(17)26)22-15-19-7-3-11-27-12-4-8-20(16-22)24(19)27/h13-16H,1-12H2 |
InChI Key |
UHTVJEXRPQDUCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C(=O)C4=CC5=C6C(=C4)CCCN6CCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



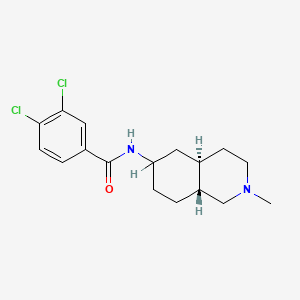
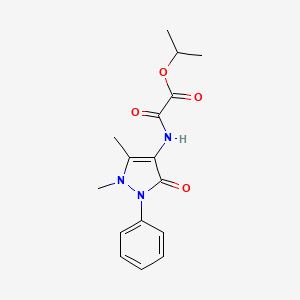
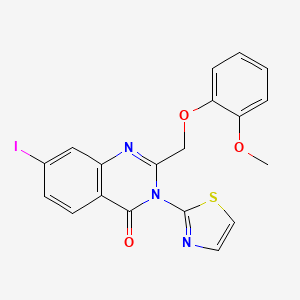
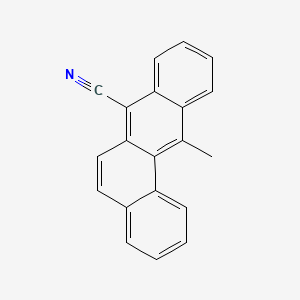
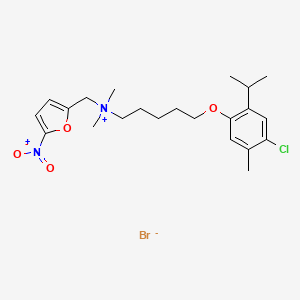
![copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
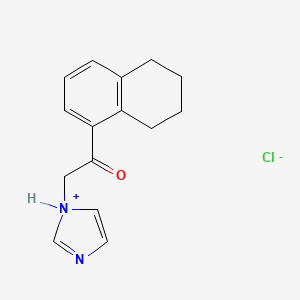
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)
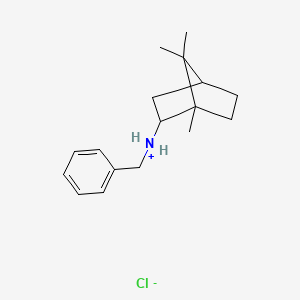

![(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13761374.png)

![3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide](/img/structure/B13761386.png)
